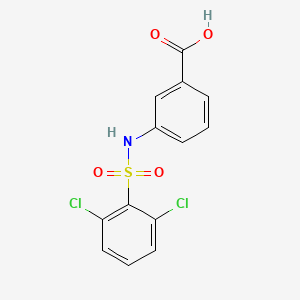

3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

Vue d'ensemble

Description

3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C13H9Cl2NO4S and its molecular weight is 346.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is suggested that the compound is a potential non-steroidal anti-inflammatory drug , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation in the body.

Mode of Action

As a potential non-steroidal anti-inflammatory drug , it is likely to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and mitigating inflammation.

Biochemical Pathways

Given its potential role as a non-steroidal anti-inflammatory drug , it may impact the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.

Result of Action

As a potential non-steroidal anti-inflammatory drug , it is likely to reduce inflammation by inhibiting the production of prostaglandins.

Analyse Biochimique

Biochemical Properties

3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to bind to certain enzymes, potentially inhibiting their activity. For instance, it has been observed to interact with dihydrofolate synthase, an enzyme involved in the folate synthesis pathway . This interaction can lead to the inhibition of the enzyme’s activity, affecting the overall biochemical pathway.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, potentially reducing inflammation . Additionally, it can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. For instance, its interaction with dihydrofolate synthase results in the inhibition of this enzyme, thereby affecting the folate synthesis pathway . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations . These temporal changes are crucial for understanding the compound’s stability and efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . Studies have indicated that there is a threshold beyond which the compound exhibits significant toxic effects, including liver and kidney damage . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as folate synthesis . This inhibition can lead to changes in metabolite levels, impacting overall cellular metabolism. Additionally, the compound’s interactions with other metabolic enzymes can further influence its metabolic fate and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to serum proteins, influencing its distribution and localization . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Activité Biologique

3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications across various fields, including antibacterial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C13H9Cl2NO4S

- Molecular Weight : 346.19 g/mol

- Functional Groups : Contains a sulfonamide group and a carboxylic acid moiety.

The presence of two chlorine atoms on the phenyl ring enhances the compound's reactivity and biological properties, making it an intriguing subject for further research.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that compounds with similar structures often demonstrate effective inhibition against various bacterial strains.

Key Findings :

- The compound's antibacterial activity was evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics like chloramphenicol and ampicillin .

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |

|---|---|---|---|

| S. aureus | 20 | Chloramphenicol | 19 |

| E. coli | 18 | Ampicillin | 22 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have highlighted its effectiveness against various cancer cell lines, indicating a promising avenue for therapeutic applications.

Research Insights :

- In vitro studies reported IC50 values indicating cytotoxic effects on cancer cells such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The observed IC50 values ranged from 1.0 to 5.0 µM, demonstrating significant activity compared to control drugs .

| Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 2.5 | Doxorubicin | 0.009 |

| HCT-116 | 3.0 | Control SAHA | 1.0 |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown potential anti-inflammatory effects in preliminary studies. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Cell Proliferation Inhibition : The compound may induce apoptosis in cancer cells through caspase activation pathways.

- Anti-inflammatory Pathways : It potentially inhibits cyclooxygenase enzymes involved in prostaglandin synthesis.

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

- Antibacterial Efficacy Study : A study conducted on the antibacterial properties of sulfonamide derivatives showed that modifications to the phenyl ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Screening : A series of experiments assessed the cytotoxic effects of sulfonamide derivatives on human cancer cell lines, revealing that the presence of electron-donating groups enhanced activity against breast and colon cancer cells .

Propriétés

IUPAC Name |

3-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-10-5-2-6-11(15)12(10)21(19,20)16-9-4-1-3-8(7-9)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDNNTAODNWUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403640 | |

| Record name | T6324920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613658-25-6 | |

| Record name | T6324920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.